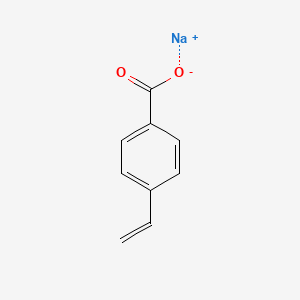
Sodium 4-vinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-vinylbenzoate is a styrenic monomer used to incorporate a pendant carboxylic acid onto a polystyrene backbone. This compound is known for providing polymers with higher glass transition temperatures, higher modulus, and nominal UV absorbance. Polystyrenes derived from this monomer are generally considered tough and chemically resistant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.
Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.
Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.
Major Products Formed:
Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.
Wissenschaftliche Forschungsanwendungen
Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .
Vergleich Mit ähnlichen Verbindungen
4-Vinylbenzoic Acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Sodium 4-vinylbenzenesulfonate: Contains a sulfonate group instead of a carboxylate group, leading to different chemical properties and applications.
Uniqueness: Sodium 4-vinylbenzoate is unique due to its combination of a vinyl group and a carboxylate group, which allows for versatile chemical reactions and the formation of high-performance polymers. Its ability to undergo polymerization through multiple mechanisms (radical, cationic, and anionic) further enhances its utility in various applications .
Eigenschaften
Molekularformel |
C9H7NaO2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
sodium;4-ethenylbenzoate |
InChI |
InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
ZPAICLPTNKAJHB-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


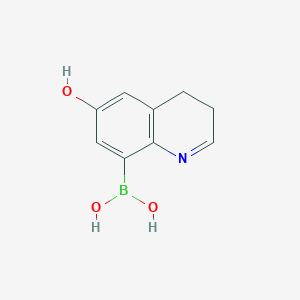
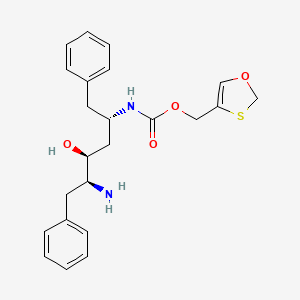
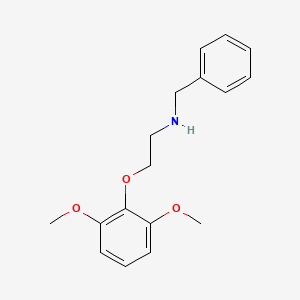

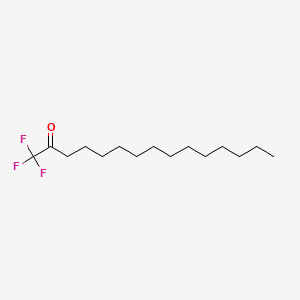
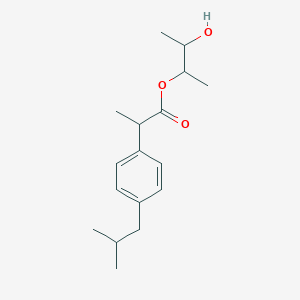
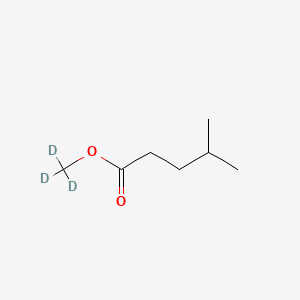
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
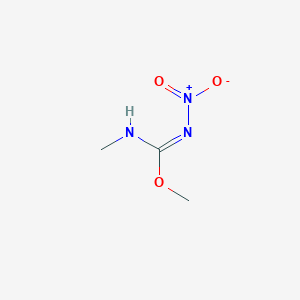
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
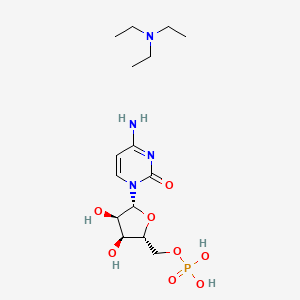
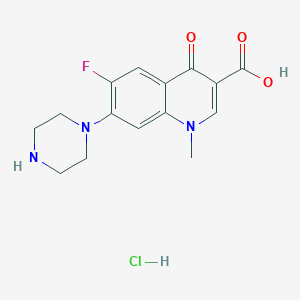
![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
